Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate
Description
Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate is a benzoate ester derivative characterized by a nitro group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the benzene ring. The methyl analog has a molecular weight of 250.25 g/mol and a purity of ≥95%, though it is listed as discontinued for commercial use .
Properties
IUPAC Name |
phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(23-14-6-2-1-3-7-14)15-12-13(19(21)22)8-9-16(15)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZBENJZJDPSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate typically involves the esterification of 5-nitro-2-pyrrolidin-1-ylbenzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and phenol using strong acids or bases.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 5-amino-2-pyrrolidin-1-ylbenzoate.
Reduction: 5-nitro-2-pyrrolidin-1-ylbenzoic acid and phenol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The primary structural analogs of Phenyl 5-nitro-2-pyrrolidin-1-ylbenzoate include: 1. - Molecular Weight: The phenyl variant is expected to have a higher molecular weight (~280–300 g/mol) due to the aromatic substituent. - Stability: The phenyl ester’s aromaticity may confer greater thermal and oxidative stability compared to the methyl ester .
The spectrophotometric methods developed for PE—such as coupling with diazotized 2-aminobenzothiazole to form azo dyes—highlight the importance of nitro and amine groups in analytical reactivity. Such methods could theoretically apply to this compound, albeit with modifications for steric and electronic differences .
Physicochemical and Analytical Properties
Key Findings from Comparative Analysis
- Reactivity in Azo Coupling: PE’s nitro group facilitates coupling with diazotized 2-aminobenzothiazole, forming a stable azo dye (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) . The phenyl ester analog may exhibit similar reactivity, but steric effects from the bulky phenyl group could reduce coupling efficiency.
- Solubility and Formulation : The methyl ester’s discontinuation suggests formulation challenges, possibly due to poor solubility or stability. The phenyl variant’s aromaticity might mitigate these issues, though at the cost of reduced aqueous solubility.
- Similar inertness is expected for the phenyl analog, though validation would be required.
Research Implications and Gaps
- Synthetic Pathways : The methyl ester’s synthesis (unreported in evidence) could guide routes for the phenyl analog, emphasizing nitro-group positioning and esterification steps.
- Spectrophotometric Adaptations : Existing methods for PE (e.g., Job’s plot for stoichiometry ) may require optimization for the phenyl analog’s steric profile.

- Pharmacological Potential: While PE is a decongestant , the phenyl analog’s bioactivity remains unexplored.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

